molecular formula C14H11NS B1268038 Benzhydryl isothiocyanate CAS No. 3550-21-8

Benzhydryl isothiocyanate

Cat. No. B1268038
CAS RN: 3550-21-8
M. Wt: 225.31 g/mol
InChI Key: WDOSFTZMBFYTED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isothiocyanates are known for their highly reactive -N=C=S group, which can undergo nucleophilic additions to form various derivatives. A common method to quantify isothiocyanates involves cyclocondensation reactions with 1,2-benzenedithiol, indicating a potential pathway for synthesizing related compounds (Zhang et al., 1996). Additionally, electrochemical methods have been developed for benzylic isothiocyanation, providing a selective and oxidant-free synthesis approach for isothiocyanate derivatives (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of isothiocyanates features a central carbon atom connected to a nitrogen and a sulfur atom, forming a linear triatomic group. This structure is crucial for their reactivity and the formation of cyclic thiocarbonyl products. The electronic and structural properties of isothiocyanates have been explored through various analytical methods, including UV spectroscopy and HPLC (Zhang et al., 1996).

Chemical Reactions and Properties

Isothiocyanates react with amino groups and sulfhydryl side chains to form thiourea and dithiocarbamate derivatives, affecting the solubility and reactivity of the resulting compounds. These reactions have been studied in the context of proteins and peptides, demonstrating the functional versatility of isothiocyanates (Rawel et al., 1995).

Physical Properties Analysis

The physical properties of benzhydryl and isothiocyanate derivatives, such as solubility, volatility, and stability, are significantly influenced by their molecular structure and substituents. For instance, the highly electrophilic nature of the -N=C=S group in isothiocyanates makes them volatile and reactive, while modifications like those seen in benzhydryl compounds can enhance their solubility and stability in various solvents (Zhang et al., 1996).

Chemical Properties Analysis

The chemical properties of benzhydryl isothiocyanate derivatives include their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential for forming stable cyclic thiocarbonyl products. These properties are exploited in synthetic organic chemistry for the synthesis of a wide range of functionalized molecules (Katritzky et al., 2004).

Scientific Research Applications

Photolytic Studies

Research has demonstrated the role of benzhydryl isothiocyanate in the study of photolysis. Favaro and Mazzucato (1967) investigated the photolysis of benzhydryl isothiocyanate, among others, in rigid glasses at liquid nitrogen temperature. They identified intermediate and final products of photolysis, providing evidence for trapped radicals like benzyl, diphenylmethyl, and triphenylmethyl (Favaro & Mazzucato, 1967).

Protein Interaction Studies

Benzhydryl isothiocyanate has been studied for its interactions with proteins. Hernández-Triana et al. (1996) found that benzyl-isothiocyanate (BITC) could reduce the lysine content of egg white protein, affecting lysine availability and the bioutilization of nitrogen (Hernández-Triana et al., 1996).

Microbial Biosynthesis

Liu et al. (2016) explored the biosynthesis of benzyl isothiocyanate in Escherichia coli, demonstrating the potential for large-scale microbial production of this compound. This study contributes significantly to the field of metabolic engineering for the production of isothiocyanates (Liu, Yang, Wang, & Yu, 2016).

Antimicrobial Applications

Dias, Aires, and Saavedra (2014) investigated the antimicrobial activity of isothiocyanates, including benzhydryl isothiocyanate, against methicillin-resistant Staphylococcus aureus (MRSA). They found that benzhydryl isothiocyanate was highly effective, showing a minimum inhibitory concentration that varied significantly, indicating its potential as a tool against MRSA (Dias, Aires, & Saavedra, 2014).

Chemical Synthesis and Polymerization

Summers, Motsoeneng, and Summers (2021) described the preparation of benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents. They studied the RAFT polymerization of styrene mediated by these agents, contributing to the field of polymer chemistry (Summers, Motsoeneng, & Summers, 2021).

Bioconjugation Research

Petri et al. (2020) explored the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye, comparing its reactivity and selectivity with other compounds. This study has implications for protein labeling in medicinal chemistry and chemical biology (Petri et al., 2020).

Cancer Prevention Research

Bianchini and Vainio (2004) discussed the role of isothiocyanates in cancer prevention, emphasizing their importance in reducing the risk of several types of cancers. This study highlights the significance of isothiocyanates, including benzhydryl isothiocyanate, in epidemiological studies related to cancer risk (Bianchini & Vainio, 2004).

Safety And Hazards

Benzhydryl isothiocyanate is classified as having acute toxicity, both orally and through inhalation or skin contact . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms if inhaled . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

[isothiocyanato(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOSFTZMBFYTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334446
Record name Benzhydryl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl isothiocyanate

CAS RN

3550-21-8
Record name Benzhydryl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydryl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
SO Winthrop, S Sybulski, G Gavin… - Journal of the American …, 1957 - ACS Publications
… When benzhydryl isothiocyanate was allowed to react with a fivefold excess of hydrazine, a good yield of 4-benzhydrylthiosemicarbazide resulted. Equivalent amounts of these reactants…
Number of citations: 6 pubs.acs.org
SC Lee, S Park, H So, G Lee, KT Kim, C Kim - Sensors, 2020 - mdpi.com
… In addition, benzhydryl isothiocyanate is water-soluble and used for a linker [45]. Therefore, we linked acridine moiety with benzhydryl isothiocyanate to develop a sensor having the …
Number of citations: 17 www.mdpi.com
Q Zhang, W Cao, C Yang, L Hong, S Geng… - The Journal of …, 2023 - Elsevier
… The influence of three major isothiocyanates (sulforaphane, phenylethyl isothiocyanate, and benzhydryl isothiocyanate) on gastric cancer cell growth and PD-L1 expression was …
Number of citations: 3 www.sciencedirect.com
MP Doyle, W Wierenga - Journal of the American Chemical …, 1972 - ACS Publications
… these methods with the corresponding azide reaction we prepared benzhydryl isothiocyanate and benzhydrylsulfinylamine and treated each with NO+BFr in acetonitrile. Addition of the …
Number of citations: 23 pubs.acs.org
C Kim, JB Chae - Journal of fluorescence, 2018 - Springer
… The benzhydryl isothiocyanate with hydrazine moiety could offer binding site to metal ions as well as act as a linker. A naphthol moiety is widely used as a fluorophore because of its …
Number of citations: 20 link.springer.com
G Favaro, U Mazzucato - Photochemistry and Photobiology, 1967 - Wiley Online Library
… molecules were unchanged or only slightly weakened, the thiocyanate solution, after irradiation, showed a new peak at 258 nm, attributed to the absorption of benzhydryl isothiocyanate…
Number of citations: 8 onlinelibrary.wiley.com
N Sarkar, RK Sahoo… - European Journal of …, 2022 - Wiley Online Library
… Nevertheless, again 2o alkyl isothiocyanate, ie, benzhydryl isothiocyanate 8p, afforded the corresponding 2o alkyl boryl thioformamide 9p in 99% yield. Next, we screened a challenging …
AA Hassan, EM El‐Sheref - Journal of Heterocyclic Chemistry, 2010 - academia.edu
… When benzhydryl isothiocyanate was allowed to react with excess of hydrazine, a good yield of 4-benzhydrylthiosemicarbazide was obtained. Equivalent amounts of these reactants, …
Number of citations: 10 www.academia.edu
KV Rao, PL Rao, HB Praphulla… - British Journal of …, 1967 - ncbi.nlm.nih.gov
… isothiocyanate 72 p-Methoxybenzyl isothiocyanate 73 a-Phenylethyl isothiocyanate 74 a-Phenylpropyl isothiocyanate 75 Phenyl isothiocyanate 76 Benzhydryl isothiocyanate 77 o-…
Number of citations: 5 www.ncbi.nlm.nih.gov
KR Brower - Journal of the American Chemical Society, 1972 - ACS Publications
Conclusions The force field and minimization scheme described above is capable of supplying structures and energies for a variety of olefins in good agreement with avail-able …
Number of citations: 10 pubs.acs.org

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